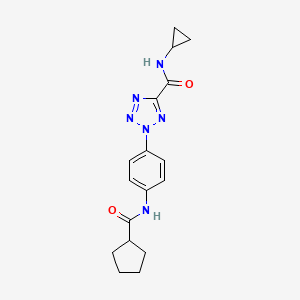

2-(4-(cyclopentanecarboxamido)phenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide

Beschreibung

BenchChem offers high-quality 2-(4-(cyclopentanecarboxamido)phenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(cyclopentanecarboxamido)phenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[4-(cyclopentanecarbonylamino)phenyl]-N-cyclopropyltetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O2/c24-16(11-3-1-2-4-11)18-13-7-9-14(10-8-13)23-21-15(20-22-23)17(25)19-12-5-6-12/h7-12H,1-6H2,(H,18,24)(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTWDMJKIOYMBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NC4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(4-(cyclopentanecarboxamido)phenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide is a tetrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the coupling of cyclopentanecarboxamide with a phenyl group followed by the incorporation of a cyclopropyl group and the tetrazole moiety. Various synthetic routes have been reported, emphasizing the importance of optimizing conditions to yield high purity and yield.

Antitumor Activity

Research has indicated that tetrazole derivatives exhibit significant antitumor activity. For instance, compounds similar to the one have shown potent inhibitory effects on various cancer cell lines. A study highlighted that certain tetrazole derivatives displayed IC50 values significantly lower than established chemotherapeutics, suggesting enhanced efficacy against tumors .

The biological activity of tetrazoles is often attributed to their ability to inhibit specific kinases involved in cancer progression. The compound may exert its effects by interfering with signaling pathways critical for tumor growth and survival. Inhibitory action against CRAf kinase has been noted, which is pivotal in cancer cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-(4-(cyclopentanecarboxamido)phenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide is crucial for optimizing its biological activity. Key features influencing its potency include:

- Substituent Variations: Modifications on the phenyl ring or cyclopropyl group can enhance or diminish activity.

- Tetrazole Ring: The position and nature of substituents on the tetrazole ring significantly affect binding affinity and selectivity towards target enzymes .

Case Studies

- Anticancer Studies: A series of related compounds were tested for their anticancer properties, revealing that structural modifications led to varying degrees of cytotoxicity against human cancer cell lines such as HT-29 and H460. The most potent derivatives had IC50 values in the low micromolar range, indicating strong potential for therapeutic applications .

- In Vivo Studies: In animal models, compounds with similar structures demonstrated significant reductions in tumor size compared to controls. These studies provide a preliminary indication of the compound's efficacy and safety profile in living organisms .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of related tetrazole compounds:

| Compound Name | IC50 (µM) | Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound A | 0.08 | HT-29 | CRAf kinase inhibition |

| Compound B | 0.36 | H460 | Apoptosis induction |

| Compound C | 0.97 | MKN-45 | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.